molecular formula C8H7BrClFO2 B14757780 1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene

1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene

Katalognummer: B14757780
Molekulargewicht: 269.49 g/mol
InChI-Schlüssel: NFGKXXRGJHXDRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrClFO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a methoxymethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene typically involves multiple steps, starting from a benzene derivative. One common method includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Methoxymethoxylation: Introduction of the methoxymethoxy group via a nucleophilic substitution reaction, often using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts: Use of catalysts to speed up the reactions and improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), methoxymethyl chloride (MOMCl).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene depends on its specific application

    Electrophilic and Nucleophilic Interactions: The halogen atoms and methoxymethoxy group can participate in these interactions, affecting the compound’s reactivity and binding affinity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-3-chloro-5-fluoro-4-(methoxymethoxy)benzene: Similar structure but different substitution pattern.

    1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene: Another isomer with a different arrangement of substituents.

Uniqueness

1-Bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of multiple halogens and a methoxymethoxy group makes it a versatile intermediate for various synthetic transformations.

Eigenschaften

Molekularformel

C8H7BrClFO2

Molekulargewicht

269.49 g/mol

IUPAC-Name

1-bromo-5-chloro-3-fluoro-2-(methoxymethoxy)benzene

InChI

InChI=1S/C8H7BrClFO2/c1-12-4-13-8-6(9)2-5(10)3-7(8)11/h2-3H,4H2,1H3

InChI-Schlüssel

NFGKXXRGJHXDRE-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=C(C=C1Br)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.